Astatine

Physical Chemistry Radiochemistry Quantum Chemistry Benchmarking

Astatine (At, atomic number 85, CAS 7440-68-8) is the heaviest halogen in Group 17, occurring naturally only in ultra-trace quantities with total estimated terrestrial abundance of approximately 0.07 g. As a synthetic radioactive element, it exists exclusively as short-lived isotopes, with the most clinically relevant being astatine-211 (half-life: 7.2 h).

Molecular Formula At2
Molecular Weight 419.9743 g/mol
CAS No. 7440-68-8
Cat. No. B1239422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstatine
CAS7440-68-8
SynonymsAstatine
Molecular FormulaAt2
Molecular Weight419.9743 g/mol
Structural Identifiers
SMILES[At][At]
InChIInChI=1S/At2/c1-2
InChIKeyBSXAZQBJJWCDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astatine (CAS 7440-68-8): Alpha-Emitting Halogen for Targeted Radionuclide Therapy


Astatine (At, atomic number 85, CAS 7440-68-8) is the heaviest halogen in Group 17, occurring naturally only in ultra-trace quantities with total estimated terrestrial abundance of approximately 0.07 g [1]. As a synthetic radioactive element, it exists exclusively as short-lived isotopes, with the most clinically relevant being astatine-211 (half-life: 7.2 h) [2]. Its first ionization potential has been experimentally determined as 9.31751(8) eV via laser ionization spectroscopy [1]. Astatine adopts odd-numbered oxidation states ranging from −1 to +7 and exhibits a Pauling electronegativity of 2.2 [3]. Unlike lighter halogens, astatine displays pronounced metallic character and represents the strongest halogen-bond donor among the halogen series, owing to its high polarizability and electrophilic σ-hole [4].

Why Iodine-131 or Actinium-225 Cannot Substitute for Astatine-211 in Targeted Alpha Therapy


In-class halogen substitution (e.g., iodine-131 for astatine-211) or cross-class alpha-emitter substitution (e.g., actinium-225) fails due to fundamental differences in decay physics, radiobiological effectiveness, and radiolabeling chemistry. Astatine-211 emits alpha particles with high linear energy transfer (LET) of approximately 100-200 keV/μm and a short tissue range of 50-90 μm, enabling precisely localized tumor cell kill with minimal collateral damage to surrounding healthy tissue [1]. In contrast, iodine-131 emits beta particles with LET of only approximately 0.2 keV/μm and a longer tissue range of several millimeters, resulting in different therapeutic windows [1]. Among alpha emitters, astatine-211's 7.2 h half-life fundamentally differentiates it from actinium-225 (10.0 days), yielding distinct energy deposition kinetics: 211At delivers 76.9% of its total alpha energy within 1 day, compared to only 9.1% for 225Ac over the same period [2]. Additionally, astatine's unique halogen-bond donor strength and charge-shift bonding behavior in aryl-astatine compounds create radiolabeling stability challenges and opportunities that differ markedly from iodinated analogs [3].

Quantitative Differentiation of Astatine Against Comparator Radionuclides and Halogens


First Ionization Potential of Astatine: Experimental Determination Versus Iodine

Astatine's first ionization potential was experimentally determined for the first time via laser ionization spectroscopy, measuring 9.31751(8) eV [1]. This compares to iodine's well-established first ionization potential of 10.45126 eV [2]. The lower IP of astatine reflects its more metallic character and weaker electron binding in the valence shell relative to iodine, consistent with periodic trends down Group 17. This experimental value provides a critical benchmark for relativistic quantum chemical calculations used in radiopharmaceutical design.

Physical Chemistry Radiochemistry Quantum Chemistry Benchmarking

Halogen-Bond Donor Strength: Astatine Monoiodide Complexation Constants Versus Iodine

Experimental distribution coefficient measurements demonstrated that astatine monoiodide (AtI) forms stronger halogen-bond complexes with organic Lewis bases than iodine (I2). Relativistic quantum mechanical calculations confirmed this trend, attributing the enhanced donor ability to astatine's significantly more electrophilic σ-hole [1]. However, this effect is context-dependent: in certain aryl systems such as C6At6, charge-shift bonding character can attenuate halogen-bond strength, making At-mediated interactions comparable to or weaker than their iodinated counterparts C6I6 [2]. This dual behavior—stronger in simple diatomic systems but potentially attenuated in aromatic frameworks—differentiates astatine from iodine in supramolecular design.

Supramolecular Chemistry Medicinal Chemistry Computational Chemistry

Tumor Growth Suppression: Astatine-211 Versus Iodine-131 in Thyroid Cancer Model

In a head-to-head comparison using K1-NIS xenograft mice, astatine-211 as [211At]NaAt demonstrated superior tumor growth suppression compared to iodine-131 as [131I]NaI [1]. At a dose of 0.4 MBq [211At]NaAt, tumor regrowth was not observed until 18 days post-injection. At 0.8 MBq, regrowth was delayed to 25 days; at 1.2 MBq, to 46 days. In contrast, for all tested doses of [131I]NaI (1, 3, and 8 MBq), tumor regrowth occurred within 12 days after injection [1]. In vitro analysis confirmed that [211At]NaAt induced higher numbers of double-stranded DNA breaks (DSBs) and more effectively reduced colony formation than [131I]NaI in K1-NIS cells [1].

Targeted Alpha Therapy Nuclear Oncology Preclinical Efficacy

Alpha Energy Delivery Kinetics: Astatine-211 Versus Actinium-225 Energy Retention Over Time

Astatine-211's 7.214 h physical half-life yields fundamentally different alpha energy delivery kinetics compared to the longer-lived alpha emitter actinium-225 (half-life: 10.0 days) [1]. When accounting for biological clearance (assuming biological half-life equals physical half-life), 211At delivers 76.9% of its total emitted alpha-particle energy within 1 day post-administration. In contrast, 225Ac delivers only 9.1% of its total alpha energy within the same 1-day window [1]. By 10 days, 211At has delivered 97.1% of its total alpha energy, whereas 225Ac has delivered only 50.0% [1]. This rapid energy deposition profile makes 211At particularly suitable for targeting rapidly proliferating tumors or when minimizing prolonged radiation exposure to normal tissues is clinically prioritized.

Medical Physics Radionuclide Dosimetry Targeted Alpha Therapy

Radiolabeling Yield: Astatodestannylation of SADMB Versus Literature Iododestannylation

N-Succinimidyl 3-[211At]astato-2,4-dimethoxybenzoate (SADMB) was prepared from a trialkylstannyl precursor via astatodestannylation, achieving a radiochemical yield of 70-75% [1]. No temporal effect on yield was observed with either trimethyl or tri-n-butylstannyl precursors, and the methyl analog produced only a slightly higher (statistically non-significant) yield [1]. The subsequent conjugation of SADMB to monoclonal antibody fragment Mel-14 F(ab′)2 proceeded with a coupling efficiency of 28% [1]. The specific binding of the 211At-labeled fragment to tumor homogenates in vitro was 61.0 ± 0.5%, which was comparable to the 62.8 ± 0.9% observed for the corresponding 131I-labeled fragment [1].

Radiopharmaceutical Chemistry Radiolabeling Methodology Process Development

Priority Application Scenarios for Astatine-211 Based on Quantitative Differentiation Evidence


Radioiodine-Refractory Differentiated Thyroid Cancer: Salvage Targeted Alpha Therapy

Based on the direct head-to-head comparison in the K1-NIS xenograft mouse model [1], astatine-211 is quantitatively indicated for patients with NIS-expressing differentiated thyroid cancer who have become refractory to conventional 131I therapy. The evidence demonstrates that 211At achieves tumor regrowth delay of 25-46 days (at 0.8-1.2 MBq) versus ≤12 days for any tested 131I dose. This 2- to 4-fold extension of tumor control time, coupled with the higher DNA double-strand break induction observed in vitro, positions 211At as a salvage therapeutic option when beta-emitter therapy has failed [1]. First-in-human clinical trials for refractory thyroid cancer using 211At have been initiated at Osaka University [2].

Rapidly Proliferating Tumors Requiring Acute Alpha Energy Deposition

For malignancies where rapid tumor cell turnover necessitates concentrated radiation delivery within hours rather than days, astatine-211's energy deposition kinetics provide a quantitative advantage over longer-lived alpha emitters such as actinium-225. The dosimetric comparison shows that 211At delivers 76.9% of its total alpha energy within 1 day, compared to only 9.1% for 225Ac over the same period [3]. This 8.5-fold higher fractional energy delivery in the first 24 hours makes 211At particularly suitable for aggressive hematologic malignancies, rapidly dividing solid tumors, and clinical scenarios where minimizing prolonged systemic radiation burden is prioritized. Procurement for such applications should prioritize cyclotron facilities with rapid radiopharmaceutical synthesis and local distribution capabilities given the 7.2 h half-life constraint.

Radiopharmaceutical Development Requiring Predictable Halogen-Bond Interactions

The experimental confirmation that astatine monoiodide forms stronger halogen-bond complexes than iodine with organic Lewis bases [4], while aryl astatine compounds may exhibit attenuated halogen-bond strength due to charge-shift bonding effects [5], establishes specific design rules for 211At radiopharmaceutical development. Researchers developing novel At-211-labeled targeting vectors should account for this context-dependent behavior when designing linkers and prosthetic groups. The evidence indicates that halogen-bond interactions with protein functional groups (particularly selenocysteine residues in deiodinase enzymes) can initiate deastatination [5]. Therefore, procurement of astatine-211 for preclinical radiopharmaceutical development should be accompanied by access to density functional theory (DFT) modeling capabilities that incorporate relativistic spin-orbit coupling effects to predict in vivo stability.

Benchmarking Relativistic Quantum Chemical Methods for Heavy Element Chemistry

The experimentally determined first ionization potential of astatine (9.31751(8) eV) [6] provides a critical benchmark for validating relativistic quantum chemical calculations of heavy element properties. This measurement enables computational chemists to calibrate methods used to predict the chemistry of astatine and its homologues, including superheavy element 117 (tennessine) [6]. For research institutions procuring astatine isotopes for fundamental chemical studies, this benchmark value serves as a reference point for evaluating the accuracy of ab initio calculations and DFT methods incorporating spin-orbit coupling. Such benchmarking is essential for predictive modeling of astatine radiopharmaceutical stability and reactivity without requiring extensive experimental trials with this rare and radioactive element.

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